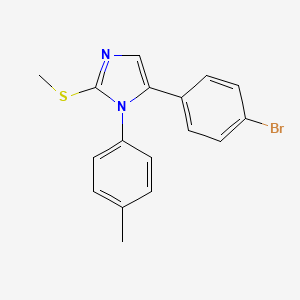
5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure, including the types and arrangement of its atoms.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Antimicrobial Activities 5-(4-Bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole derivatives are synthesized and explored for their antimicrobial properties. These compounds have shown promising activities against various microbial strains, with specific derivatives demonstrating significant effectiveness. In this context, the synthesis of novel imidazoles as potent antimicrobial agents has been a focal area of research. These substances, due to their structural features, exhibit broad applications in clinical medicine and are used as tools in pharmacological studies (Narwal et al., 2012), (El‐Wahab et al., 2015).
Corrosion Inhibition The imidazole derivatives, including the specified compound, have been found effective as corrosion inhibitors, particularly for copper in acidic environments. Such compounds are studied for their efficiency, thermodynamics of adsorption, and the activation energies associated with the corrosion inhibition processes. The investigations reveal that specific imidazole derivatives, due to their molecular structure and adsorptive behaviors, can efficiently protect metals like copper from corrosion (Gašparac et al., 2000a), (Gašparac et al., 2000b).
Molecular Docking and Structural Studies Molecular docking studies are crucial in understanding the interaction of these imidazole derivatives with various proteins and potential targets for therapeutic applications. The crystal structure, molecular docking, and inhibition activities of these compounds are studied extensively, providing insights into their potential biomedical applications, including their roles as antimicrobial agents (Sharma et al., 2018), (Jayashree et al., 2019).
In Situ and Ex Situ Analytical Studies These derivatives are subject to in-depth in situ and ex situ analytical studies to understand their properties, interactions, and mechanisms when interacting with other substances or under specific conditions. These studies, including spectroscopic analysis, XPS, and SIMS studies, provide a comprehensive understanding of the physical and chemical properties of these compounds (Thomas et al., 2018), (Cao et al., 2015).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity or flammability.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new applications for the compound or new methods for its synthesis.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a novel or less-studied compound, some or all of this information may not be available. If you have any other questions or need information on a different compound, feel free to ask!
Propiedades
IUPAC Name |
5-(4-bromophenyl)-1-(4-methylphenyl)-2-methylsulfanylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S/c1-12-3-9-15(10-4-12)20-16(11-19-17(20)21-2)13-5-7-14(18)8-6-13/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOZVBUXAJGYLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2367633.png)
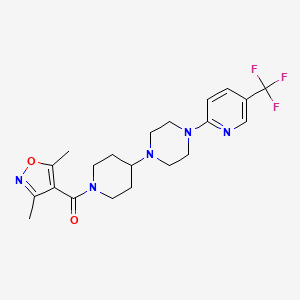
![N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2367636.png)
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2367637.png)
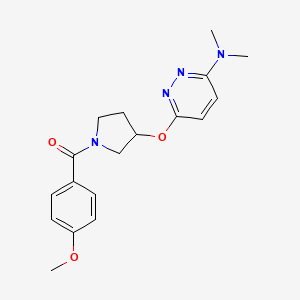
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2367640.png)
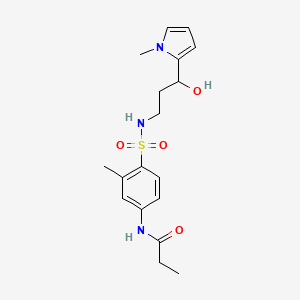
![2-(2-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2367644.png)
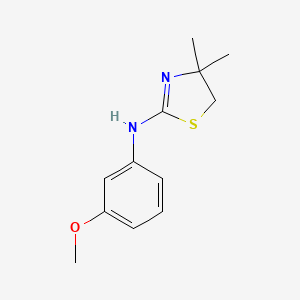
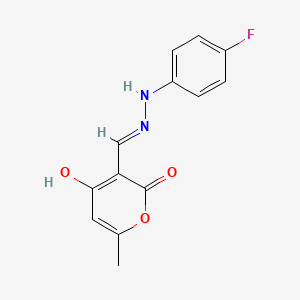
![3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2367650.png)
![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2367651.png)
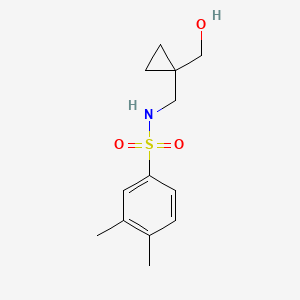
![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)